molecular formula C9H18O B13510218 (1-Pentylcyclopropyl)methanol

(1-Pentylcyclopropyl)methanol

Cat. No.: B13510218
M. Wt: 142.24 g/mol
InChI Key: NMHGEMCFEPVYCH-UHFFFAOYSA-N
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Description

(1-Pentylcyclopropyl)methanol is a cyclopropane-containing alcohol characterized by a pentyl substituent attached to the cyclopropane ring and a hydroxymethyl functional group. The compound’s discontinuation in commercial catalogs (as noted in ) underscores the need for comparative analysis with structurally similar compounds to infer its properties and applications .

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(1-pentylcyclopropyl)methanol

InChI

InChI=1S/C9H18O/c1-2-3-4-5-9(8-10)6-7-9/h10H,2-8H2,1H3

InChI Key

NMHGEMCFEPVYCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Pentylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the methanol group. One common method is the reaction of 1-pentene with diazomethane to form the cyclopropane ring, followed by hydrolysis to introduce the methanol group.

Industrial Production Methods: Industrial production of (1-Pentylcyclopropyl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: (1-Pentylcyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group, resulting in (1-Pentylcyclopropyl)methane.

    Substitution: The hydroxyl group in (1-Pentylcyclopropyl)methanol can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: (1-Pentylcyclopropyl)aldehyde or (1-Pentylcyclopropyl)carboxylic acid.

    Reduction: (1-Pentylcyclopropyl)methane.

    Substitution: (1-Pentylcyclopropyl)halides.

Scientific Research Applications

(1-Pentylcyclopropyl)methanol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Pentylcyclopropyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl ring can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

(1-Phenylcyclopropyl)methanol (): Structural Difference: Replaces the pentyl group with a phenyl ring. However, the absence of a long alkyl chain reduces lipophilicity compared to the pentyl derivative .

(1-Ethylcyclopropyl)methanol (): Structural Difference: Shorter ethyl chain instead of pentyl. Impact: Reduced steric bulk and hydrophobicity, likely leading to higher solubility in polar solvents. Ethyl derivatives are often used as intermediates in fine chemical synthesis .

[1-(4-Ethynylphenyl)cyclopropyl]methanol (): Structural Difference: Ethynylphenyl substituent instead of pentyl. Impact: The ethynyl group introduces sp-hybridized carbon atoms, enabling click chemistry applications. This compound exhibits moderate antibacterial activity, suggesting that substituent electronic properties influence biological function .

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituent Notable Properties
(1-Pentylcyclopropyl)methanol C₉H₁₈O Pentyl High lipophilicity, steric bulk
(1-Phenylcyclopropyl)methanol C₁₀H₁₂O Phenyl Aromatic interactions, moderate solubility
(1-Ethylcyclopropyl)methanol C₆H₁₂O Ethyl Low steric hindrance, high solubility
[1-(4-Ethynylphenyl)cyclopropyl]methanol C₁₂H₁₂O Ethynylphenyl Click chemistry utility, antibacterial

Steric and Electronic Influences

  • Steric Bulk: The pentyl group in (1-Pentylcyclopropyl)methanol introduces significant steric hindrance, which may slow reaction kinetics in nucleophilic substitutions compared to smaller analogs like (1-Ethylcyclopropyl)methanol . This property is critical in catalytic applications or enzyme binding.
  • Electronic Effects : Cyclopropane’s ring strain (ca. 27 kcal/mol) enhances reactivity in ring-opening reactions. Substituents like phenyl () or ethynyl () modulate electronic density, affecting stability and interaction with biological targets .

Biological Activity

(1-Pentylcyclopropyl)methanol is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

The biological activity of (1-Pentylcyclopropyl)methanol may involve interactions with various biological targets, including receptors and enzymes. The cyclopropyl ring can impart unique steric and electronic properties that influence the compound's reactivity and interactions within biological systems. Preliminary studies suggest potential interactions with cannabinoid receptors, which are known to play roles in pain relief and appetite regulation .

Antioxidant Properties

Research indicates that compounds similar to (1-Pentylcyclopropyl)methanol exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which can lead to various diseases. The antioxidant capacity of (1-Pentylcyclopropyl)methanol has not been extensively studied; however, its structural features suggest it could possess such activities akin to other methanol derivatives .

Data Table: Comparison of Biological Activities

Compound Antioxidant Activity Anti-inflammatory Activity Mechanism of Action
(1-Pentylcyclopropyl)methanolPotentially presentNeeds further studyInteraction with cannabinoid receptors
(1-Butylcyclopropyl)methanolModerateModerateSimilar receptor interactions
CyclopropylmethanolLowLowLimited receptor affinity

Cannabinoid Receptor Interaction

A study focused on the interaction of cyclopropane derivatives with cannabinoid receptors indicated that modifications in the side chain can significantly affect binding affinity and biological activity. Although specific studies on (1-Pentylcyclopropyl)methanol are scarce, the implications from related compounds suggest it may influence physiological responses relevant to pain management.

Synthesis and Application in Drug Development

(1-Pentylcyclopropyl)methanol has been explored as an intermediate in the synthesis of more complex organic molecules used in drug development. Its unique structure allows for modifications that could enhance therapeutic efficacy or reduce side effects.

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